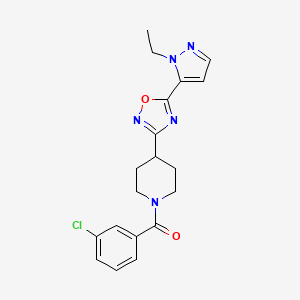
(3-chlorophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-chlorophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into key components:
- 3-Chlorophenyl : A chlorinated phenyl group known for its role in enhancing biological activity.
- Piperidinyl moiety : Associated with various pharmacological effects.
- 1,2,4-Oxadiazol : A heterocyclic compound that contributes to the biological activity through various mechanisms.
Antimicrobial Properties
Research has shown that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial activity. The presence of the 1H-pyrazole and oxadiazol moieties in this compound suggests potential efficacy against a range of pathogens. In vitro studies have demonstrated that derivatives of pyrazoles can inhibit bacterial growth effectively, which may extend to this compound as well .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Experimental data indicate that similar compounds can reduce inflammation markers in animal models, suggesting that this compound may have a comparable effect .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyrazole and oxadiazole structures. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions of the piperidine and oxadiazole moieties with cellular targets may enhance this effect .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Some pyrazole derivatives have been shown to intercalate DNA, leading to cytotoxic effects.
Case Studies
Several studies have investigated similar compounds with promising results:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Identified pyrazole derivatives with significant antibacterial activity against Gram-positive bacteria. |
| Li et al. (2021) | Demonstrated anti-inflammatory effects in murine models using oxadiazole-containing compounds. |
| Kumar et al. (2022) | Reported cytotoxicity against breast cancer cell lines for pyrazole derivatives, indicating potential for further development. |
属性
IUPAC Name |
(3-chlorophenyl)-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-2-25-16(6-9-21-25)18-22-17(23-27-18)13-7-10-24(11-8-13)19(26)14-4-3-5-15(20)12-14/h3-6,9,12-13H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDLJQDJRKRDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














